Product packaging for Cyclopropylmethyl-hydrazine oxalate(Cat. No.:CAS No. 40737-14-2)

Cyclopropylmethyl-hydrazine oxalate

Cat. No.: B1460577
CAS No.: 40737-14-2
M. Wt: 176.17 g/mol
InChI Key: WNCFAHTXIHEYNI-UHFFFAOYSA-N
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Description

Overview of the Cyclopropylmethyl Moiety in Organic Chemistry

The cyclopropylmethyl group is a key structural feature that significantly influences the properties of the parent molecule.

Structural Significance and Electronic Properties of the Cyclopropyl (B3062369) Group

The cyclopropyl group is a three-membered carbocyclic ring. wikipedia.org Its defining characteristic is the high degree of ring strain due to its 60° bond angles, a significant deviation from the ideal 109.5° tetrahedral angle. fiveable.medalalinstitute.com This strain makes cyclopropane (B1198618) rings more reactive than larger cycloalkanes, as ring-opening reactions relieve this strain. fiveable.me

From an electronic standpoint, the cyclopropyl group exhibits properties that resemble those of a double bond. The C-C bonds have enhanced π-character, a concept explained by the Walsh and Coulson-Moffitt orbital models. wikipedia.orgstackexchange.com This feature allows the cyclopropyl group to participate in conjugation with adjacent π-systems and stabilize carbocations through hyperconjugation. wikipedia.orgstackexchange.com The C-H bonds of a cyclopropyl group are also shorter and stronger than those in alkanes. acs.org

Conformational Analysis and Stereochemical Considerations within Cyclopropylmethyl Systems

The rotation around the single bond connecting the cyclopropyl ring to the rest of the molecule in cyclopropylmethyl systems leads to different conformations. For instance, studies on cyclopropyl methyl ketone have shown that the s-cis and s-trans conformers represent energy minima, with the s-cis conformation being the most stable. uwlax.eduacs.org The conformation of these systems is crucial as it can influence the molecule's reactivity and interactions with other molecules. The rigid structure of the cyclopropyl ring also introduces specific stereochemical constraints that are important in drug design and asymmetric synthesis. arkat-usa.org

Exploration of the Hydrazine (B178648) Functionality in Synthetic and Mechanistic Contexts

The hydrazine group (-NH-NH2) is a versatile functional group in organic chemistry.

Reactivity Profiles of Hydrazine Derivatives

Hydrazine and its derivatives are good nucleophiles due to the presence of lone pairs of electrons on the nitrogen atoms. wikipedia.org They readily react with electrophiles such as carbonyl compounds to form hydrazones. wikipedia.orgwikipedia.orglibretexts.org The reactivity of hydrazine derivatives can be influenced by the nature of the substituents. Alkyl substitution can affect the basicity and reducing power of the hydrazine. dtic.mil For example, while hydrazine itself is a strong reducing agent, its reducing power decreases with increasing alkyl substitution. dtic.mil The nucleophilicity of hydrazines is a subject of detailed kinetic studies, which have shown that their reactivity is comparable to that of amines in various reactions. researchgate.net

Role of Hydrazine in Nitrogen-Containing Heterocycle Synthesis

Hydrazine is a key building block for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. wikipedia.org Its bifunctional nature allows it to undergo condensation reactions with difunctional electrophiles to form rings. wikipedia.org For example, hydrazines react with 1,3-dicarbonyl compounds to yield pyrazoles. wikipedia.org They are also used in the synthesis of indoles, triazoles, and other important heterocyclic systems, which are prevalent in many biologically active molecules and pharmaceuticals. researchgate.netnih.govresearchgate.netrsc.org The Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate, is another important application of hydrazine in organic synthesis. wikipedia.orglibretexts.org

The Oxalate (B1200264) Counterion: Influence on Compound Stability and Reactivity

Interactive Data Table: Properties of Key Moieties

MoietyKey Structural/Electronic FeaturesCommon Reactions
Cyclopropyl High ring strain, π-character in C-C bonds wikipedia.orgfiveable.meRing-opening, participation in conjugation fiveable.mestackexchange.com
Hydrazine Nucleophilic nitrogen atoms, bifunctional wikipedia.orgHydrazone formation, heterocycle synthesis wikipedia.orgwikipedia.org
Oxalate Bidentate/tetradentate ligand, forms stable complexes diva-portal.orgyoutube.comCoordination with metal ions diva-portal.orgrsc.org

Salt Formation and its Impact on Solid-State Properties

The conversion of a free base, such as cyclopropylmethyl-hydrazine, into a salt is a common and critical strategy in chemical synthesis and materials science to enhance a compound's physicochemical characteristics. nih.gov Hydrazine and its derivatives are basic compounds that readily react with acids to form stable salts. researchgate.netscielo.org.za The formation of the oxalate salt of cyclopropylmethyl-hydrazine results in a crystalline solid, which typically offers improved stability, shelf-life, and handling properties compared to the free base.

The enhanced stability of the salt form is largely attributable to the formation of a well-defined crystal lattice stabilized by strong ionic interactions and hydrogen bonding. In the case of cyclopropylmethyl-hydrazine oxalate, the protonated cyclopropylmethyl-hydrazinium cation forms robust hydrogen bonds with the oxygen atoms of the oxalate anion. This is analogous to the structure of dihydrazinium oxalate, where extensive hydrogen bonding between the hydrazinium (B103819) cations and the oxalate anion creates a stable, three-dimensional network. scielo.org.zascielo.org.za This crystalline nature can also improve solubility in specific polar solvents, a crucial factor for its use in subsequent reaction steps. vulcanchem.com For some organic compounds, salt formation can also elevate the glass transition temperature, which reduces the tendency for recrystallization and enhances physical stability. nih.gov

Physicochemical Properties of this compound
PropertyValueReference
CAS Number40737-14-2 chemicalbook.comjwpharmlab.com
Molecular FormulaC₆H₁₂N₂O₄ jwpharmlab.com
Molecular Weight176.17 g/mol jwpharmlab.com

Oxalate as a Reagent or Ligand in Advanced Organic Transformations

The oxalate anion (C₂O₄²⁻), beyond its role in salt formation, is a versatile chemical entity with significant applications in advanced organic synthesis. wikipedia.orgbyjus.com It is widely recognized in coordination chemistry as a bidentate ligand, meaning it can bind to a metal center through two of its oxygen atoms. youtube.com This ability allows it to form stable five-membered chelate rings with a variety of metal ions. wikipedia.orgwikipedia.org A prominent example of its utility as a ligand is in the structure of the platinum-based anticancer drug oxaliplatin, where the oxalate ligand improves water solubility compared to earlier drugs in its class. wikipedia.org

Furthermore, oxalate derivatives serve as important reagents in a range of organic transformations.

Condensation Reactions: Esters of oxalic acid, such as dimethyl oxalate, are employed in diverse condensation reactions to construct more complex molecular frameworks. wikipedia.org

Alkylation Reactions: Alkyl oxalates have been utilized in modern photoelectrocatalytic C-H alkylation reactions of heteroarenes. thieme-connect.com

Radical Precursors: Dioxime oxalates are known to be effective precursors for generating iminyl radicals, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles. mdpi.com

Reducing Agents: Oxalates can also function as reducing agents in various chemical processes. honeywell.comwikipedia.org

Rationale for Investigating this compound

The scientific interest in this compound is not primarily focused on the salt itself, but rather on its function as a stable and convenient source of the cyclopropylmethyl-hydrazine moiety. This chemical is a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The rationale for its investigation can be understood by examining its constituent parts.

The hydrazine functional group is a cornerstone of synthetic chemistry. It is a key precursor in the synthesis of a vast array of compounds, including many pharmaceuticals, polymers, and heterocyclic systems. researchgate.netresearchgate.net The reactivity of the hydrazine group allows for its incorporation into diverse molecular architectures to create compounds with specific biological or material properties. researchgate.netnih.gov

The cyclopropylmethyl group is a structural motif frequently incorporated into drug candidates to modulate their pharmacological profiles. The strained cyclopropyl ring can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets, making it a useful tool for fine-tuning drug-like properties. google.com

Therefore, the combination of these two groups in cyclopropylmethyl-hydrazine creates a building block that is highly attractive for developing novel compounds. The oxalate salt form provides a practical and stable means of storing, handling, and dispensing this reactive hydrazine derivative for use in multi-step synthetic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4 B1460577 Cyclopropylmethyl-hydrazine oxalate CAS No. 40737-14-2

Properties

IUPAC Name

cyclopropylmethylhydrazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.C2H2O4/c5-6-3-4-1-2-4;3-1(4)2(5)6/h4,6H,1-3,5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCFAHTXIHEYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173992-09-9
Record name Hydrazine, (cyclopropylmethyl)-, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173992-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanistic Investigations of Cyclopropylmethyl Hydrazine Oxalate Reactivity

Elucidation of Reaction Pathways Involving the Cyclopropylmethyl Radical

The cyclopropylmethyl group is a well-established mechanistic probe in radical chemistry. Its utility arises from the extremely rapid and characteristic ring-opening reaction of the cyclopropylmethyl radical.

A radical clock is a chemical compound that undergoes a reaction at a known rate, which can be used to determine the rate of a competing reaction. wikipedia.org The cyclopropylmethyl radical is a premier example of such a clock due to its rapid, unimolecular rearrangement. wikipedia.orgpsu.edu This rearrangement, which involves the opening of the strained three-membered ring to form the more stable but-3-enyl radical, is an enthalpically favorable process driven by the relief of ring strain. psu.edustackexchange.com

The rate of this ring-opening reaction is exceptionally fast, with a rate constant (kr) of approximately 8.6 x 10⁷ s⁻¹ at 298 K (25 °C). wikipedia.orgstackexchange.com This known rate constant allows chemists to study other, unknown reaction rates. The methodology involves a competition between the unimolecular ring-opening (the clock reaction) and a bimolecular reaction with a trapping agent. wikipedia.org By measuring the ratio of the unrearranged (cyclopropylmethyl) and rearranged (but-3-enyl) products, the rate of the unknown reaction can be calculated. psu.edu The kinetics of this and similar radical rearrangements can be measured across various temperatures using techniques like EPR spectroscopy to establish a reliable Arrhenius equation for the clock reaction. wikipedia.orgmcmaster.ca

Table 1: Rearrangement Rates of Common Radical Clocks at 298 K
RadicalRearrangement ReactionRate Constant (kr) in s⁻¹Reference
Cyclopropylmethyl RadicalRing-Opening8.6 x 10⁷ wikipedia.orgstackexchange.com
5-Hexenyl Radical5-exo Cyclization2.3 x 10⁵ wikipedia.org
Cyclobutylmethyl RadicalRing-Opening/Fragmentation5 x 10³ researchgate.net

The generation of the cyclopropylmethyl radical from cyclopropylmethyl-hydrazine is initiated by an electron transfer process. The hydrazine (B178648) moiety can be oxidized, meaning it loses an electron, to form a radical cation. This process is a key step in many chemical and biological systems where electron transfer is fundamental to function. mdpi.comnih.gov In photocatalytic systems, for instance, a photosensitizer absorbs light and generates electrons that can be transferred to a catalyst or, in this case, from the hydrazine. mdpi.com

Reactivity of the Hydrazine Moiety under Varied Conditions

The hydrazine functional group (-NH-NH₂) is a versatile component, capable of participating in both oxidation-reduction reactions and nucleophilic attacks.

Hydrazine and its derivatives are well-known reducing agents in organic chemistry. organicchemistrydata.org Their reducing power stems from the thermodynamic stability of the primary oxidation product, dinitrogen (N₂). organicchemistrydata.org The oxidation of hydrazine can proceed through various intermediates, and the final products often include nitrogen gas and water. dtic.milmdpi.com In aqueous solutions, the oxidation can be catalyzed by various species, particularly metal ions like copper (II) and manganese (II), and is also influenced by pH, with faster rates often observed in alkaline solutions. dtic.milnih.gov

Studies on the oxidation of hydrazine have shown that the reaction is complex. For example, the oxidation of a mixture of labeled (¹⁵N₂H₄) and unlabeled (¹⁴N₂H₄) hydrazine can produce a scrambled mixture of nitrogen isotopes (¹⁴N¹⁵N), indicating the formation of intermediate species like N₄H₆ dimers before fragmentation. mdpi.com This highlights that the oxidation is not a simple, direct conversion but involves multiple steps and transient species. mdpi.comresearchgate.net

The hydrazine moiety contains lone pairs of electrons on its nitrogen atoms, making it a potent nucleophile. researchgate.netnih.gov Hydrazines readily react with electrophiles, most notably the carbonyl carbon of aldehydes and ketones, in a condensation reaction to form hydrazones. organicchemistrydata.orgnih.gov This reaction is a cornerstone of organic synthesis.

The nucleophilicity of hydrazines has been studied extensively. Kinetic studies involving reactions with electrophiles like benzhydrylium ions show that the reactivity of substituted hydrazines can be quantified and compared. nih.govacs.orgacs.org Factors such as substitution on the nitrogen atoms can influence reactivity; for example, methyl groups on the α-nitrogen tend to increase nucleophilicity, while those on the β-nitrogen decrease it. researchgate.netnih.gov Interestingly, despite having an adjacent atom with a lone pair (the α-effect), hydrazine itself shows a nucleophilicity comparable to that of methylamine (B109427) in both water and acetonitrile, suggesting the α-effect does not provide a significant enhancement in these contexts. researchgate.netnih.gov The rate of hydrazone formation is also pH-dependent, with the rate-limiting step at neutral pH often being the breakdown of the initial tetrahedral intermediate. nih.gov

Table 2: Selected Nucleophilicity Parameters (N) for Amines and Hydrazines in Acetonitrile
NucleophileNucleophilicity Parameter (N)Reference
Hydrazine12.87 researchgate.net
Methylamine12.86 researchgate.net
Methylhydrazine13.78 researchgate.net
1,1-Dimethylhydrazine15.44 researchgate.net
Trimethylhydrazine15.91 researchgate.net

Catalytic Transformations Involving Cyclopropylmethyl-hydrazine Oxalate (B1200264)

Cyclopropylmethyl-hydrazine oxalate can be involved in catalytic transformations in several ways. The oxalate portion can participate in reactions such as the peroxyoxalate chemiluminescence system, which operates via a chemically initiated electron exchange luminescence (CIEEL) mechanism. nih.gov In these systems, an oxalate derivative reacts with hydrogen peroxide, often catalyzed by a species like salicylate, to generate a high-energy intermediate that transfers energy to a fluorescer. nih.gov

More directly, the cyclopropylmethyl-hydrazine component can be used to initiate catalytic radical reactions. The controlled decomposition of the hydrazine, potentially catalyzed by metal complexes like metalloporphyrins, can serve as a source of cyclopropylmethyl radicals. psu.edu These radicals can then propagate a desired chemical transformation. The use of the cyclopropylmethyl group as a radical probe is itself a form of catalytic investigation, providing evidence for radical intermediates in enzyme-catalyzed and other complex reactions without being consumed in the net reaction. psu.edu The ability to generate radicals via catalyzed electron transfer allows the compound to be a potential initiator in various polymerization or synthetic pathways. nih.gov

Metal-Catalyzed Processes for Hydrazine Derivatives

The reactivity of hydrazine derivatives is significantly influenced by the presence of metal catalysts. These processes often involve the decomposition of the hydrazine moiety, leading to the formation of various products.

The catalytic decomposition of alkylidenehydrazines, for example, is a known method for generating hydrocarbons, with potassium hydroxide (B78521) often used to promote the reaction. illinois.edu More broadly, the catalytic decomposition of hydrazine and its derivatives is a key process for producing hydrogen-containing gas mixtures. researchgate.net The activity and selectivity of these reactions are highly dependent on the catalyst system employed. A variety of catalysts have been explored, including those based on rhodium, nickel, iridium, and molybdenum.

Transition metals like nickel, zinc, and iridium play a crucial role in activating hydrazine derivatives. For instance, Lewis acid transition metal catalysts, particularly divalent nickel and zinc salts, can catalyze the formation of 1,2,4,5-tetrazines from nitriles and hydrazine. rsc.org The metal ion likely acts as a Lewis acid, coordinating to the nitrile and facilitating nucleophilic attack by hydrazine.

The decomposition of hydrazine on metal surfaces has been a subject of detailed study. On copper surfaces, the decomposition of hydrazine is catalyzed, though it may not be efficient for hydrogen production under all conditions. nih.gov Iridium-based catalysts are known to be highly efficient for hydrazine decomposition. nist.gov Studies on supported molybdenum nitride catalysts have also shown high activity for hydrazine decomposition, comparable to that of traditional iridium catalysts. researchgate.net Furthermore, platinum-nickel hydroxide catalysts have been investigated for the selective decomposition of hydrazine to produce hydrogen and nitrogen. uakron.edu

The table below summarizes various metal catalysts and their roles in the reactions of hydrazine derivatives.

Catalyst SystemReactant(s)Product(s)Mechanistic Insight
Potassium HydroxideAlkylidenehydrazinesHydrocarbons, NitrogenBase-catalyzed decomposition. illinois.edu
Ni(OTf)₂, Zn(OTf)₂Nitriles, Hydrazine1,2,4,5-TetrazinesLewis acid catalysis promoting nucleophilic attack. rsc.org
Cu(111) surfaceHydrazineAmmonia, Nitrogen, HydrogenSurface-catalyzed decomposition. nih.gov
Ir/Al₂O₃HydrazineAmmonia, Nitrogen, HydrogenHighly efficient decomposition. nist.gov
MoNx/γ-Al₂O₃Hydrazine---High catalytic activity for decomposition. researchgate.net
Pt-Ni(OH)₂HydrazineHydrogen, NitrogenSelective decomposition. uakron.edu

Photoredox Catalysis in Alkyl Radical Generation

Visible-light photoredox catalysis has emerged as a powerful tool for generating alkyl radicals under mild conditions. nih.gov This methodology often involves the single-electron transfer (SET) to or from a suitable precursor, leading to the formation of a radical species. While direct studies on this compound are absent, the principles of photoredox catalysis can be applied to understand how the cyclopropylmethyl radical could be generated.

Hydrazine derivatives and related nitrogen-containing compounds can serve as precursors for radical generation. For instance, the oxidation of certain amines can lead to the formation of α-amino radicals. The generation of alkyl radicals via photoredox catalysis can be achieved from various starting materials, including those with C-O bonds, which can be activated to produce radicals through homolysis. rsc.org

The oxalate component of the subject compound is particularly relevant in the context of photoredox catalysis. For example, the visible-light photoredox-catalyzed fragmentation of methyl N-phthalimidoyl oxalate has been shown to generate the methoxycarbonyl radical, which can then participate in conjugate additions. This demonstrates that oxalate derivatives can be effective precursors in photoredox-catalyzed radical generation.

The general mechanism for photoredox-catalyzed alkyl radical generation involves the excitation of a photocatalyst (PC) by visible light to an excited state (PC*). This excited state can then engage in a single-electron transfer with a substrate. In an oxidative quenching cycle, the excited photocatalyst accepts an electron from the substrate (e.g., a hydrazine derivative or an oxalate), generating a radical cation and the reduced form of the photocatalyst. The radical cation can then fragment to produce an alkyl radical. In a reductive quenching cycle, the excited photocatalyst donates an electron to the substrate, forming a radical anion which subsequently fragments.

The following table outlines general pathways for alkyl radical generation via photoredox catalysis.

Radical Precursor TypeCatalysis TypeIntermediate SpeciesResult
N-Alkyl AminesOxidative QuenchingNitrogen-centered radical cationC-H functionalization, C-N bond cleavage nih.gov
Alkyl OxalatesReductive or Oxidative QuenchingOxalate radical anion/cationFragmentation to alkyl radical and CO₂
N-Phthalimidoyl OxalatesReductive QuenchingRadical anionGeneration of acyl radicals wikipedia.org

Stability and Decomposition Pathways in Different Environments

The stability of this compound will be dictated by the inherent stabilities of the cyclopropylmethyl-hydrazine cation and the oxalate anion, and their interaction in various environments.

The thermal decomposition of hydrazine and its derivatives is a well-studied area. nist.gov The decomposition can proceed through different pathways depending on the catalyst and conditions, yielding products like ammonia, nitrogen, and hydrogen. researchgate.netnih.govuakron.edu For substituted hydrazines, the nature of the substituent also plays a crucial role in the decomposition mechanism.

The oxalate anion itself is subject to decomposition under various conditions. The thermal decomposition of metal oxalates, such as calcium oxalate, has been extensively studied and proceeds in stages. rsc.orgmdpi.coms4science.at Typically, an initial dehydration step is followed by the decomposition of the anhydrous oxalate to form a metal carbonate and carbon monoxide. The carbonate then decomposes at higher temperatures to the metal oxide and carbon dioxide. s4science.at The presence of certain atmospheres can influence the decomposition products; for instance, the carbon monoxide produced can disproportionate to carbon and carbon dioxide. s4science.at

In biological or biomimetic environments, oxalate can be decomposed by enzymes such as oxalate oxidase, which breaks it down into carbon dioxide and hydrogen peroxide. nih.gov This pathway might be relevant in specific biochemical contexts.

The following table summarizes potential decomposition pathways for the components of this compound.

ComponentConditionDecomposition PathwayProducts
Hydrazine MoietyCatalytic (e.g., Ir, Pt, Ni)Catalytic DecompositionN₂, H₂, NH₃ researchgate.netuakron.edu
Oxalate AnionThermalDecarbonylation/DecarboxylationMetal Carbonate/Oxide, CO, CO₂ mdpi.coms4science.at
Oxalate AnionEnzymaticOxidationCO₂, H₂O₂ nih.gov
Hydrazine-Oxalate SaltAqueous, Oxidizing (e.g., H₂O₂)Redox ReactionN₂, CO₂, H₂O

Advanced Characterization and Analytical Methodologies for Cyclopropylmethyl Hydrazine Oxalate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of cyclopropylmethyl-hydrazine oxalate (B1200264), providing detailed information about its atomic and molecular structure through the interaction of electromagnetic radiation with the material.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the carbon-hydrogen framework of the cyclopropylmethyl-hydrazine cation. High-field NMR provides the necessary resolution to distinguish between the magnetically non-equivalent protons and carbons of the cyclopropyl (B3062369) and methyl groups.

For the cyclopropylmethyl-hydrazine cation, proton NMR (¹H NMR) would be expected to show distinct signals for the cyclopropyl ring protons and the methylene (B1212753) (-CH₂-) protons adjacent to the hydrazine (B178648) nitrogen. The cyclopropyl protons typically appear in the upfield region of the spectrum (approximately 0-1 ppm) and exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling. The methylene protons would appear further downfield, shifted by the electron-withdrawing effect of the hydrazine group. The N-H protons of the hydrazine moiety would likely appear as broad signals, and their chemical shift would be highly dependent on the solvent, concentration, and temperature.

Carbon-13 NMR (¹³C NMR) provides complementary information, showing distinct signals for the methine and methylene carbons of the cyclopropyl ring and the methylene carbon attached to the hydrazine. The presence of the oxalate counterion would be confirmed by a signal in the downfield region (typically 160-170 ppm), characteristic of a carboxylate carbon.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the assignment of each signal and verifying the structure of the cyclopropylmethyl-hydrazine cation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopropylmethyl-hydrazine Oxalate in D₂O

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl CH ~0.5 - 0.8 ~5 - 15
Cyclopropyl CH₂ ~0.2 - 0.5 ~3 - 10
Methylene (CH₂-N) ~2.8 - 3.2 ~55 - 65
Hydrazine NH/NH₂ Variable (broad) -

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and exact mass of this compound, thereby verifying its identity and purity. walisongo.ac.id Using techniques like electrospray ionization (ESI), the compound can be analyzed in its ionic form.

In positive-ion mode, HRMS would detect the cyclopropylmethyl-hydrazine cation ([C₄H₁₁N₂]⁺), and its measured mass would be compared to the calculated theoretical mass. The high resolution of the instrument allows for mass measurements with a high degree of accuracy (typically to within 5 ppm), which helps to confirm the elemental formula. In negative-ion mode, the oxalate anion ([C₂O₄]²⁻) or its protonated form ([HC₂O₄]⁻) could be detected.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation. For the cyclopropylmethyl-hydrazine cation, characteristic fragmentation would likely involve the loss of the cyclopropylmethyl group or cleavage of the N-N bond.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated Monoisotopic Mass (Da)
Cyclopropylmethyl-hydrazine Cation [C₄H₁₁N₂]⁺ 87.0917
Oxalate Anion [C₂O₄]²⁻ 87.9958

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. The oxalate anion has a center of symmetry in its planar conformation, which leads to the rule of mutual exclusion: vibrations that are IR active are Raman inactive, and vice versa. walisongo.ac.id

The IR spectrum would be expected to show strong, broad absorptions in the 3200-2800 cm⁻¹ region, corresponding to N-H stretching vibrations of the hydrazinium (B103819) cation and C-H stretches of the cyclopropyl and methylene groups. A very strong and broad absorption band around 1700 cm⁻¹ is characteristic of the asymmetric C=O stretching of the oxalate anion. Other key bands would include N-H bending vibrations around 1600 cm⁻¹ and C-N stretching vibrations.

The Raman spectrum would complement the IR data. A strong band corresponding to the symmetric C=O stretch of the oxalate anion would be expected around 1450-1480 cm⁻¹. psu.edu The C-C stretch of the oxalate would also be prominent, typically below 900 cm⁻¹. psu.edu The presence of bands in both the IR and Raman spectra for similar vibrations can indicate a distortion of the oxalate ion from a perfectly centrosymmetric structure. qut.edu.au

Table 3: Key Vibrational Bands for this compound

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
Hydrazinium (N-H) Stretching 3200 - 2800 (broad) Weak
Alkyl (C-H) Stretching 3000 - 2850 3000 - 2850
Oxalate (C=O) Asymmetric Stretch ~1700 (strong, broad) Inactive
Hydrazinium (N-H) Bending ~1600 Weak
Oxalate (C=O) Symmetric Stretch Inactive ~1450-1480 (strong)

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile, polar compounds like this compound. Given the compound's ionic nature and lack of a strong UV chromophore, method development presents specific challenges.

A reversed-phase HPLC method would likely require the use of an ion-pairing agent (e.g., heptafluorobutyric acid) in the mobile phase to achieve good retention and peak shape on a C18 column. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be employed, which is well-suited for the retention of highly polar compounds.

Detection could be achieved using a UV detector at a low wavelength (e.g., 200-210 nm) or, for higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). A well-developed HPLC method would be validated for linearity, accuracy, precision, and specificity to ensure reliable quantification of the main compound and any impurities.

Table 4: Example HPLC Method Parameters for this compound

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Heptafluorobutyric acid in WaterB: 0.1% Heptafluorobutyric acid in Acetonitrile
Gradient Isocratic or Gradient (e.g., 5% B to 50% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm or ELSD/MS

| Injection Volume | 10 µL |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its salt form, which makes it non-volatile. However, GC can be a valuable tool for detecting any volatile organic impurities that may be present from the synthesis process, such as residual solvents or unreacted starting materials.

For the analysis of the cyclopropylmethyl-hydrazine cation itself by GC, a derivatization step would be necessary to convert it into a more volatile and thermally stable compound. This could involve acylation or silylation of the hydrazine functional group. The resulting derivative could then be analyzed on a polar capillary column with a flame ionization detector (FID) or a mass spectrometer (GC-MS). This approach, however, is more complex than direct HPLC analysis and would typically be used for specific analytical challenges.

Chiral Chromatography for Enantiomeric Separation

The enantiomeric separation of chiral compounds is a critical aspect of pharmaceutical and chemical analysis. For cyclopropylmethyl-hydrazine, which possesses a chiral center, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for resolving its enantiomers. wvu.edursc.orgnih.gov The selection of an appropriate CSP is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioselectivity for a variety of chemical classes. nih.gov

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times. youtube.comyoutube.com For this compound, a normal-phase or reversed-phase HPLC method could be developed. In a typical setup, a solution of the racemic compound is injected into the HPLC system, and the enantiomers are separated on the chiral column. The mobile phase composition, flow rate, and column temperature are optimized to maximize resolution.

A hypothetical chiral HPLC method for the enantiomeric separation of cyclopropylmethyl-hydrazine could involve the following parameters:

ParameterValue
Column Chiralpak® IA (amylose-based) or Chiralcel® OD-H (cellulose-based)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

This table represents a hypothetical set of starting conditions for method development and is not based on published experimental data for this specific compound.

Advanced X-ray Diffraction and Solid-State Analysis

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, including the absolute configuration of a chiral molecule. To perform this analysis on this compound, a high-quality single crystal is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve the crystal structure.

For a closely related compound, dihydrazinium oxalate, single crystal X-ray analysis revealed that the oxalate ions are linked to hydrazinium ions through a network of hydrogen bonds. scielo.org.za A similar hydrogen bonding network would be expected in the crystal structure of this compound, influencing its crystal packing.

The expected crystallographic data that would be obtained from a successful SC-XRD analysis of this compound is presented in the following hypothetical table:

ParameterHypothetical Value
Chemical Formula C₅H₁₂N₂O₄
Crystal System Monoclinic
Space Group P2₁
a (Å) 5.8
b (Å) 12.5
c (Å) 7.2
β (°) ** 105
Volume (ų) 503
Z 2
Density (calculated) (g/cm³) **1.45

This table is illustrative and does not represent experimentally determined data for this compound.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and studying polymorphism, which is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The PXRD pattern is a fingerprint of a specific crystalline solid.

In the analysis of this compound, PXRD would be used to characterize the bulk material, confirm its phase purity, and identify any potential polymorphs. The sample is ground to a fine powder and subjected to X-ray analysis. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is then compared to reference patterns or patterns calculated from single crystal data.

A representative, though hypothetical, PXRD data table for a specific polymorph of this compound is shown below:

2θ (°)d-spacing (Å)Relative Intensity (%)
10.28.6745
15.55.71100
20.84.2780
23.13.8565
28.93.0950

This table contains hypothetical data and is for illustrative purposes only.

Thermoanalytical Methods for Material Properties

Thermoanalytical techniques are used to study the physical and chemical properties of a substance as a function of temperature. For this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide valuable information about its thermal stability, decomposition profile, and melting point.

In a typical TGA experiment, the mass of a sample is monitored as it is heated at a constant rate. ebatco.com For an oxalate salt, one would expect a multi-step decomposition, often involving the loss of water (if hydrated), followed by the decomposition of the oxalate moiety to carbonate and then to the oxide in the case of metal oxalates. netzsch.comh-and-m-analytical.com For this compound, the decomposition would likely involve the breakdown of the organic cation and the oxalate anion.

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect phase transitions, such as melting and crystallization, and to determine their temperatures and enthalpies.

The following table summarizes the kind of thermal events that could be expected for this compound, based on the behavior of similar compounds:

Analytical TechniqueExpected ObservationApproximate Temperature Range (°C)
DSC Endotherm corresponding to melting150 - 180
TGA/DSC Exothermic decomposition> 180

This table is a generalized representation and is not based on specific experimental data for this compound. The thermal decomposition of hydrazine derivatives can be complex and may be influenced by factors such as heating rate and atmospheric conditions. researchgate.net

Computational and Theoretical Chemistry Studies of Cyclopropylmethyl Hydrazine Oxalate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. sdu.dk These methods, grounded in quantum mechanics, can predict molecular geometries, electronic energies, and a host of other properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. up.pt It is particularly well-suited for determining the ground-state properties of molecules like cyclopropylmethylhydrazine oxalate (B1200264). DFT calculations would focus on optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms.

From this optimized geometry, a variety of electronic properties can be calculated. These include the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, DFT can be used to compute the electrostatic potential surface, which maps the electrostatic potential onto the electron density surface. This is instrumental in understanding intermolecular interactions, particularly how the molecule will interact with other molecules or biological targets. For cyclopropylmethylhydrazine oxalate, this would involve analyzing the positive potential around the hydrazinium (B103819) cation and the negative potential around the oxalate anion.

Table 1: Hypothetical DFT-Calculated Ground State Properties of Cyclopropylmethylhydrazine Oxalate

PropertyHypothetical ValueSignificance
Optimized Geometry C-C, C-N, N-N bond lengths and anglesProvides the most stable 3D structure.
HOMO Energy -7.2 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy -0.5 eVIndicates the energy of the lowest energy orbitals available to accept electrons.
HOMO-LUMO Gap 6.7 eVA larger gap suggests higher stability and lower reactivity.
Dipole Moment 8.5 DQuantifies the overall polarity of the molecule.
Mulliken Atomic Charges Charge values for each atomReveals the partial positive and negative charges on individual atoms.

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations. They are not based on actual experimental or computational results for cyclopropylmethylhydrazine oxalate.

Ab Initio Methods for Excited States and Reaction Barriers

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. ugent.be While computationally more demanding than DFT, they can provide highly accurate results, especially for excited states and the energetics of chemical reactions.

For cyclopropylmethylhydrazine oxalate, ab initio calculations such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to study its behavior beyond the ground state. This would be particularly important for understanding its potential photochemical reactivity or degradation pathways. These methods can calculate the energies of electronic excited states, which is crucial for predicting how the molecule might behave upon absorption of light.

Furthermore, ab initio methods are invaluable for mapping out reaction pathways and calculating the energy barriers associated with them. For instance, the decomposition of cyclopropylmethylhydrazine or its interaction with other reactive species could be modeled. By identifying the transition state structures and their corresponding activation energies, one can predict the feasibility and rate of such reactions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. nih.gov This approach treats atoms as classical particles moving according to Newton's laws of motion, with forces calculated from a molecular mechanics force field.

Ligand-Protein Interaction Modeling (Conceptual Framework)

A key application of computational chemistry is in understanding how a small molecule like cyclopropylmethylhydrazine oxalate might interact with a biological target, such as a protein. whiterose.ac.uk MD simulations are a cornerstone of this type of investigation.

The conceptual framework for modeling the interaction of cyclopropylmethylhydrazine oxalate with a protein would involve several steps:

Target Identification and Preparation: A hypothetical protein target would be chosen, and its three-dimensional structure would be obtained from a repository like the Protein Data Bank. The structure would be prepared for simulation by adding hydrogen atoms and ensuring correct protonation states of amino acid residues.

Docking: The cyclopropylmethylhydrazine oxalate molecule would be "docked" into the active site of the protein using a docking program. This would generate a series of possible binding poses.

MD Simulations: The most promising docked poses would be used as starting points for MD simulations. The entire protein-ligand complex, solvated in a box of water molecules, would be simulated for a period of nanoseconds to microseconds.

Analysis: The trajectories from the MD simulations would be analyzed to assess the stability of the binding pose, identify key intermolecular interactions (such as hydrogen bonds and electrostatic interactions), and calculate the binding free energy.

This process would provide a detailed, dynamic view of how cyclopropylmethylhydrazine oxalate binds to a protein, which is crucial for understanding its potential biological activity.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects.

To investigate the influence of a solvent (typically water) on the conformation of cyclopropylmethylhydrazine oxalate, the molecule would be placed in a simulation box filled with explicit solvent molecules. An MD simulation would then be run to observe how the molecule's structure and dynamics are affected by its interactions with the surrounding solvent.

The analysis of such a simulation would focus on:

Conformational Flexibility: How the rotatable bonds in the cyclopropylmethyl and hydrazine (B178648) moieties behave in solution.

Solvation Shell Structure: The arrangement of solvent molecules around the different parts of the cyclopropylmethylhydrazine cation and the oxalate anion.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the molecule and the solvent.

These insights are crucial for understanding the behavior of the compound in aqueous environments, which is relevant for many chemical and biological processes.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra for validation of the computational model.

For cyclopropylmethylhydrazine oxalate, DFT calculations can be used to predict its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

IR Spectrum Prediction: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption peaks in an IR spectrum. The predicted spectrum can be compared to an experimentally measured Fourier-transform infrared (FTIR) spectrum to confirm the calculated structure and vibrational modes.

NMR Spectrum Prediction: The magnetic shielding of the atomic nuclei can be calculated, which can be converted into chemical shifts for ¹H and ¹³C NMR spectra. These predicted chemical shifts can be compared to experimental NMR data to aid in the assignment of peaks and to validate the computed electronic structure.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for Cyclopropylmethylhydrazine Oxalate

Spectroscopic DataPredicted Value (Hypothetical)Experimental Value (Hypothetical)
Key IR Frequencies (cm⁻¹) 3250 (N-H stretch), 1700 (C=O stretch), 1250 (C-N stretch)3245, 1705, 1255
¹H NMR Chemical Shifts (ppm) 0.4-0.8 (cyclopropyl), 2.9 (methylene), 7.5 (hydrazine)0.5-0.9, 3.0, 7.6
¹³C NMR Chemical Shifts (ppm) 5-15 (cyclopropyl), 55 (methylene), 165 (oxalate)6-16, 56, 166

Note: The values in this table are for illustrative purposes to demonstrate the comparison between predicted and experimental data. They are not based on actual measurements for cyclopropylmethylhydrazine oxalate.

The agreement between predicted and experimental spectra serves as a powerful validation of the computational models used, lending confidence to the other predicted properties of the molecule.

Machine Learning Approaches in Predicting Chemical Transformations

The application of machine learning (ML) to predict the outcomes of chemical reactions represents a significant frontier in computational and theoretical chemistry. While direct research on the use of machine learning to predict the chemical transformations of cyclopropylmethyl-hydrazine oxalate is not extensively documented in publicly available scientific literature, the principles and methodologies from the broader field of chemical reaction prediction can be extrapolated to understand how such an approach would be conceptualized and implemented. These models are trained on vast datasets of known reactions to identify patterns and correlations that are often not immediately obvious to human chemists, enabling the prediction of products, yields, and optimal reaction conditions for new and unstudied reactions. nih.govrsc.org

Machine learning models for reaction prediction typically fall into several categories, including template-based methods and sequence-to-sequence models. Template-based approaches rely on a set of predefined reaction rules extracted from reaction databases. nih.gov Neural networks can be trained to prioritize these templates for a given set of reactants. nih.gov More recently, sequence-to-sequence models, which treat reaction prediction as a translation problem from reactant SMILES (Simplified Molecular-Input Line-Entry System) to product SMILES, have gained prominence due to their ability to predict novel transformations outside of predefined templates. nih.gov

For a compound like this compound, an ML model would be tasked with predicting its behavior under various conditions. The hydrazine moiety is known to be reactive and can undergo a variety of transformations, including oxidation, alkylation, and decomposition. unimi.itrsc.org The presence of the cyclopropylmethyl group introduces additional complexity due to potential ring-opening reactions or steric and electronic effects on the hydrazine group. The oxalate counter-ion could also influence the reaction pathways, for instance, by acting as a proton source or a ligand in catalytic processes.

A significant challenge in developing a predictive model for a specific compound like this compound is the availability of relevant training data. ML models require large and diverse datasets to achieve high accuracy. rsc.org In the absence of a dedicated dataset for this compound, a model would likely be trained on a broad database of hydrazine derivative reactions. mdpi.com The model would learn the general reactivity patterns of hydrazines and then apply this learned knowledge to predict the transformations of the specific target molecule. nih.govmdpi.com

Hypothetical Research Findings and Data

To illustrate the potential output of a machine learning study on this compound, one can consider a hypothetical scenario where a trained model predicts the major products of its decomposition under different catalytic conditions. The model, trained on a large dataset of hydrazine decomposition reactions, would analyze the input molecule and predict the most likely bond cleavages and subsequent rearrangements.

Computational studies on hydrazine and its simple alkyl derivatives have shown that decomposition can proceed via N-N or N-H bond scission, leading to various products like ammonia, nitrogen, and hydrogen. rsc.org For cyclopropylmethyl-hydrazine, the model would need to consider these pathways alongside potential reactions involving the cyclopropyl (B3062369) group.

Below is an illustrative data table representing hypothetical predictions from a machine learning model for the catalytic decomposition of cyclopropylmethyl-hydrazine. This table is for demonstrative purposes only and is not based on published experimental or computational results for this specific compound.

CatalystPredicted Major Product(s)Predicted Reaction PathwayModel Confidence Score
PlatinumCyclopropylmethane, Nitrogen, HydrogenN-N bond scission followed by deamination and hydrogenation0.85
IridiumAmmonia, Cyclopropyl-substituted nitrogen heterocyclesInitial N-N bond scission followed by catalytic cyclization0.78
CopperCyclopropylmethanamine, Ammonia, NitrogenPreferential N-H bond scission and subsequent disproportionation0.82
Zeolite (H-ZSM-5)Propene, Ethene, Methane, Ammonia, NitrogenCatalytic cracking of the cyclopropyl ring and decomposition of the hydrazine moiety0.75

In this hypothetical table, the machine learning model provides not only the predicted products but also a confidence score, which is a crucial metric for assessing the reliability of the prediction. rsc.org The predicted reaction pathway offers insights into the underlying mechanism that the model has inferred from its training data. Such predictive capabilities could significantly accelerate the discovery of new synthetic routes and the understanding of complex reaction networks.

The development of sophisticated machine learning models, particularly those that can learn the underlying principles of chemical reactivity without being constrained by predefined rules, holds immense promise for the field of computational chemistry. nih.gov While the specific application to this compound remains a prospective area of research, the foundational tools and methodologies are well-established and continue to evolve, paving the way for more accurate and comprehensive predictions of chemical transformations.

Cyclopropylmethyl Hydrazine Oxalate As a Building Block in Complex Molecule Synthesis

Applications in Heterocyclic Chemistry

The hydrazine (B178648) functional group is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic systems. Cyclopropylmethyl-hydrazine oxalate (B1200264) serves as a readily available and reactive precursor for the construction of important heterocyclic scaffolds such as pyrazoles, indoles, and oxadiazoles.

Pyrazole Ring Systems Synthesis Utilizing Hydrazine

The Knorr pyrazole synthesis and related methodologies represent the most classical and widely employed methods for the construction of the pyrazole ring. chemscene.combeilstein-journals.orgnih.gov This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. chemscene.combeilstein-journals.org Cyclopropylmethyl-hydrazine oxalate can be effectively utilized in this transformation to introduce a cyclopropylmethyl substituent at the N1 position of the pyrazole ring.

The general reaction scheme involves the initial reaction of cyclopropylmethyl-hydrazine with a β-diketone, β-ketoester, or other 1,3-dielectrophilic species to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. chemscene.commdpi.com The reaction conditions can be tuned to optimize yields and, in the case of unsymmetrical 1,3-dicarbonyl compounds, to control the regioselectivity of the cyclization. mdpi.com

For instance, the reaction of cyclopropylmethyl-hydrazine with various β-diketones can afford a range of 1-(cyclopropylmethyl)-3,5-disubstituted pyrazoles. The specific substitution pattern on the pyrazole ring is determined by the choice of the 1,3-dicarbonyl starting material.

Table 1: Synthesis of 1-(Cyclopropylmethyl)pyrazole Derivatives This table is a representative example based on established pyrazole synthesis methodologies. Specific yields may vary based on reaction conditions.

1,3-Dicarbonyl Compound Product Potential Yield (%)
Acetylacetone 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole 85-95
Ethyl Acetoacetate 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5(4H)-one 80-90
Dibenzoylmethane 1-(Cyclopropylmethyl)-3,5-diphenyl-1H-pyrazole 75-85

Indole and Oxadiazole Derivatives from Hydrazine Precursors

Indole Synthesis: The Fischer indole synthesis is a powerful and historic method for the construction of the indole nucleus. byjus.comwikipedia.orgtestbook.com This reaction proceeds via the acid-catalyzed rearrangement of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comwikipedia.org While the classical Fischer indole synthesis utilizes arylhydrazines, modifications and related methodologies can employ other hydrazine derivatives. In principle, cyclopropylmethyl-hydrazine can be used to generate intermediates that lead to N-(cyclopropylmethyl)indoles.

The mechanism involves the formation of a cyclopropylmethylhydrazone, which, under acidic conditions, undergoes a byjus.combyjus.com-sigmatropic rearrangement followed by the elimination of ammonia to yield the indole ring. byjus.com The choice of the carbonyl compound dictates the substitution pattern at the 2- and 3-positions of the resulting indole. nih.gov

Oxadiazole Synthesis: The 1,3,4-oxadiazole ring is another important heterocyclic motif found in many biologically active compounds. openmedicinalchemistryjournal.comnih.govjchemrev.comijper.org A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. openmedicinalchemistryjournal.comjchemrev.com Cyclopropylmethyl-hydrazine can be utilized as the starting hydrazine to prepare the necessary diacylhydrazine intermediate.

The synthesis typically involves the acylation of cyclopropylmethyl-hydrazine with a carboxylic acid derivative (such as an acid chloride or ester) to form an acylhydrazide. A second acylation reaction then yields the N-cyclopropylmethyl-N,N'-diacylhydrazine. This intermediate can then be cyclized using a variety of dehydrating agents, such as phosphorus oxychloride, sulfuric acid, or Burgess reagent, to afford the desired 2-substituted-5-(cyclopropylmethyl)-1,3,4-oxadiazole. openmedicinalchemistryjournal.com

A specific example of a related synthesis is the preparation of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, which starts from 2-hydroxybenzoic acid and involves a multi-step sequence including the introduction of a cyclopropylmethyl group via (bromomethyl)cyclopropane. openmedicinalchemistryjournal.com

Formation of Advanced Chemical Intermediates

Beyond the synthesis of simple heterocycles, this compound serves as a valuable precursor for the construction of more complex molecular architectures, including polycyclic and spirocyclic systems, and finds application in the design of functionalized linkers.

Precursors for Polycyclic or Spirocyclic Systems

The unique structural and electronic properties of the cyclopropane (B1198618) ring make it an attractive component in the design of complex polycyclic and spirocyclic frameworks. acs.orgnih.govnih.gov The cyclopropylmethyl group can be incorporated into these systems using cyclopropylmethyl-hydrazine as a key building block.

Polycyclic Systems: The formation of polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems can involve annulation strategies where a new ring is fused onto an existing molecular scaffold. nih.gov The hydrazine moiety of cyclopropylmethyl-hydrazine can participate in cyclization reactions that lead to the formation of fused heterocyclic systems where the cyclopropylmethyl group is appended to the newly formed ring.

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are prevalent in natural products and medicinally important compounds. nih.govnih.govresearchgate.net The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, for example, can be achieved through the cyclopropanation of 3-methyleneindolin-2-ones. alfa-chemistry.com While this specific example does not directly use cyclopropylmethyl-hydrazine, it highlights the importance of the spirocyclopropane-indole motif. Synthetic strategies that utilize cyclopropylmethyl-hydrazine to construct a heterocyclic ring that is then spiro-fused to another ring system are conceptually feasible.

Linker Chemistry in Functionalized Constructs

In the field of medicinal chemistry and materials science, linker molecules play a crucial role in connecting different molecular fragments to create bifunctional or multifunctional constructs. kyoto-u.ac.jplumiprobe.comyoutube.com Cyclopropylmethyl-hydrazine, with its two reactive nitrogen atoms, can serve as a core component in the synthesis of such linkers.

The hydrazine moiety can be derivatized at both nitrogen atoms, allowing for the attachment of two different functional groups. This leads to the formation of bifunctional linkers that can be used, for example, in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody via a cleavable or non-cleavable linker. kyoto-u.ac.jp The cyclopropylmethyl group in such a linker can influence the physicochemical properties of the conjugate, such as its lipophilicity and conformational rigidity. acs.org Furthermore, the hydrazine functionality is a key component in "click chemistry" reactions, which are widely used for bioconjugation. organic-chemistry.orgwikipedia.orgsigmaaldrich.com

Conceptual Frameworks for Structure Reactivity and Structure Property Relationships

Investigating the Influence of the Cyclopropylmethyl Group on Molecular Behavior

The cyclopropylmethyl group is not a mere alkyl substituent; its unique three-membered ring structure imparts distinct electronic and steric properties that significantly influence the molecule's behavior.

The cyclopropane (B1198618) ring is characterized by significant ring strain due to its C-C-C bond angles being constrained to 60°, a large deviation from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orgdalalinstitute.com This strain fundamentally alters its bonding and electronic nature. The carbon-carbon bonds within the ring are weaker than typical alkane C-C bonds and are often described using models like the Coulson-Moffit (bent bonds) or Walsh orbitals, which attribute enhanced p-character to the bonds. dalalinstitute.comwikipedia.org

This unique electronic configuration allows the cyclopropyl (B3062369) group to act as a good electron donor through hyperconjugation, a stabilizing interaction that involves the delocalization of electrons. wikipedia.org This effect is particularly effective at stabilizing adjacent positive charges, such as in a carbocation. wikipedia.orgquora.com Sterically, the cyclopropyl group is rigid and planar, which restricts its conformational freedom. acs.orgrsc.org Its presence introduces a compact and well-defined three-dimensional shape into the molecule.

Table 1: Steric and Electronic Properties of the Cyclopropyl Group
PropertyDescriptionConsequence
Bond AnglesInternal C-C-C angles are ~60°. dalalinstitute.comHigh angle strain, leading to increased reactivity compared to other cycloalkanes. libretexts.orgdalalinstitute.com
Bonding OrbitalsDescribed by "bent bonds" or Walsh orbitals; possess high p-character. wikipedia.orgEnables electronic communication with adjacent functional groups. wikipedia.org
Electronic EffectActs as an electron-donating group through hyperconjugation. wikipedia.orgStabilizes adjacent electron-deficient centers and influences the reactivity of attached groups. quora.com
Steric ProfileRigid, planar triangular structure. acs.orgRestricts local bond rotations, influencing overall molecular conformation. rsc.org

The incorporation of a cyclopropyl ring can significantly enhance a molecule's properties for biological applications by modulating its conformation. rsc.org The rigidity of the ring limits the rotational freedom of the cyclopropylmethyl side-chain. This conformational restriction reduces the entropic penalty that must be paid upon binding to a biological target, such as a receptor or enzyme, which can lead to a more favorable binding affinity. acs.org By locking a portion of the molecule into a specific spatial arrangement, the cyclopropyl group helps to present the key interacting moieties (like the hydrazine (B178648) group) in a well-defined orientation for optimal recognition by a target's binding site.

Modulating Hydrazine Reactivity through Substituent Effects

The reactivity of the hydrazine core (H₂N-NH₂) is highly dependent on the nature of the groups attached to its nitrogen atoms. wikipedia.org In cyclopropylmethyl-hydrazine, the cyclopropylmethyl group acts as a key modulator of this reactivity.

Electronic effects of substituents are typically transmitted through two primary mechanisms: the inductive effect and the resonance effect. libretexts.orgauburn.edu The inductive effect involves the polarization of sigma (σ) bonds due to electronegativity differences, while the resonance effect involves the delocalization of pi (π) electrons across a conjugated system. auburn.eduyoutube.com

The cyclopropylmethyl group is an alkyl group and, like other alkyl groups, it is electron-donating through a positive inductive effect (+I). youtube.com This effect pushes electron density through the sigma bonds toward the hydrazine nitrogens. An increase in electron density on the nitrogen atoms makes their lone pairs more available for donation, thereby increasing the basicity and nucleophilicity of the hydrazine moiety compared to unsubstituted hydrazine. youtube.comacs.org While the cyclopropyl group itself can participate in conjugation, in a saturated linkage like the cyclopropylmethyl group, the primary electronic influence on the adjacent hydrazine is inductive.

The formation of an oxalate (B1200264) salt involves the protonation of one or both nitrogen atoms of the cyclopropylmethyl-hydrazine base by oxalic acid, resulting in a cyclopropylmethyl-hydrazinium cation and an oxalate anion. The stability and structure of the resulting solid material are dominated by an extensive network of hydrogen bonds. scielo.org.za

In similar hydrazinium (B103819) oxalate salts, the hydrazinium cations (N₂H₅⁺) act as hydrogen bond donors, while the oxygen atoms of the oxalate anions act as acceptors. scielo.org.za This leads to the formation of strong N-H···O hydrogen bonds that link the cations and anions into robust supramolecular structures, such as chains or three-dimensional networks. scielo.org.zanih.govjournalspress.com In some cases, N-H···N interactions between adjacent hydrazinium ions can also contribute to the crystal packing. scielo.org.za These hydrogen bonds are crucial in defining the crystal lattice, influencing properties like melting point, solubility, and stability. The geometry of these bonds, including donor-acceptor distances and angles, is a key feature of the salt's solid-state structure. ias.ac.innih.gov

Table 2: Typical Hydrogen Bonding in Hydrazinium Oxalate Salts
Interaction TypeDonorAcceptorStructural Role
N-H···OProtonated nitrogen of the hydrazinium cation (N-H)Oxygen atoms of the oxalate anion (C=O, C-O⁻)Primary interaction linking cations and anions into chains, sheets, or 3D networks. scielo.org.zanih.gov
N-H···N-NH₂ or -NH₃⁺ group of one hydrazinium cationLone pair on nitrogen of an adjacent hydrazinium cationCross-links hydrazinium ions, further stabilizing the crystal lattice. scielo.org.za

Methodologies for Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology used to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.orgnih.gov These data-driven models allow for the prediction of reactivity for new or untested compounds, facilitating synthesis planning and mechanistic studies. chemrxiv.orgchemrxiv.org

A QSRR study on cyclopropylmethyl-hydrazine oxalate and related compounds would follow a general workflow:

Data Set Assembly: A series of structurally related hydrazines would be synthesized, and a specific reactivity parameter (e.g., pKa, reaction rate constant for a specific reaction, nucleophilicity parameter) would be experimentally measured for each.

Descriptor Calculation: For each molecule in the series, a large number of numerical "molecular descriptors" are calculated using software. mdpi.com These descriptors encode structural, physicochemical, and electronic features, such as molecular weight, volume, surface area, and electronic parameters.

Model Building: Statistical and machine learning algorithms—such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN)—are used to find a mathematical equation that best correlates a subset of the calculated descriptors with the experimental reactivity data. mdpi.comnih.gov

Model Validation: The predictive power of the resulting model is rigorously tested. This is often done by splitting the initial data into a "training set" to build the model and a "test set" to evaluate its performance on compounds it has not seen before. nih.gov

Computational Descriptors for QSRR Models

Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical constructs that correlate the chemical structure of a compound with its reactivity. At the heart of these models are computational descriptors, which are numerical representations of a molecule's physicochemical properties. For the specific compound, this compound, a variety of these descriptors can be calculated using computational chemistry software to build a predictive model of its reactivity. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, and the number of specific bond types.

Topological Descriptors: These descriptors quantify the atomic connectivity within the molecule, essentially describing its two-dimensional structure. Examples include the Wiener index and the Kier & Hall connectivity indices.

Geometrical Descriptors: Based on the three-dimensional structure of the molecule, these descriptors include molecular surface area, volume, and principal moments of inertia.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide deep insights into the electronic properties of the molecule, which are fundamental to its reactivity. Key quantum-chemical descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's ability to donate or accept electrons in a reaction.

Atomic Charges: The distribution of electron density across the molecule, indicating sites susceptible to nucleophilic or electrophilic attack.

For a comprehensive QSRR model of this compound, a combination of these descriptors would be employed. For instance, the presence of the highly strained cyclopropyl group and the nucleophilic hydrazine moiety would be captured by a combination of geometrical and quantum-chemical descriptors.

Below is a table of some computed physicochemical properties for the closely related (Cyclopropylmethyl)hydrazine, which serve as examples of the types of descriptors used in QSRR models.

Descriptor TypeDescriptor NameValue
ConstitutionalMolecular Weight86.14 g/mol
TopologicalTopological Polar Surface Area (TPSA)38.05 Ų
PhysicochemicalLogP-0.1403
MolecularNumber of H-bond Acceptors2
MolecularNumber of H-bond Donors2
MolecularNumber of Rotatable Bonds2

Experimental Data Collection for Model Validation

The development of a robust QSRR model is an iterative process that critically relies on high-quality experimental data for its validation. A model is first built using a "training set" of compounds with known reactivity, and its predictive power is then tested against a "validation set" of compounds that were not used in the model's construction. For this compound, this would involve systematically measuring its reactivity in a specific, well-defined chemical reaction.

The collection of experimental data for validating a QSRR model for this compound would necessitate a series of carefully controlled kinetic experiments. The primary goal is to obtain quantitative measures of reactivity, such as reaction rate constants, under various conditions.

Key Experimental Techniques:

Spectroscopy: UV-Vis or NMR spectroscopy can be used to monitor the concentration of reactants and products over time, from which reaction rates can be derived.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for separating and quantifying the components of a reaction mixture, providing precise data on the extent of reaction. nih.gov

Calorimetry: Isothermal titration calorimetry (ITC) or reaction calorimetry can measure the heat evolved or absorbed during a reaction, which is directly proportional to the reaction rate.

Experimental Design Considerations:

To build a comprehensive QSRR model, the reactivity of this compound would need to be tested alongside a series of structurally related hydrazine derivatives. This allows the model to learn how specific structural modifications—such as changing the alkyl substituent or the counter-ion—affect reactivity.

The experimental conditions must be rigorously controlled to ensure the data's reliability. Factors such as temperature, pressure, solvent, and the concentration of all reacting species must be kept constant or systematically varied.

The following is a hypothetical data table illustrating the kind of experimental data that would be collected for a series of hydrazine derivatives to validate a QSRR model. The reactivity data, in this case, is represented by a hypothetical second-order rate constant (k) for a given reaction.

CompoundStructureExperimental Rate Constant (k) [M⁻¹s⁻¹]
HydrazineH₂N-NH₂0.05
MethylhydrazineCH₃-NH-NH₂0.12
EthylhydrazineCH₃CH₂-NH-NH₂0.10
Cyclopropylmethyl-hydrazinec-C₃H₅-CH₂-NH-NH₂0.15
PhenylhydrazineC₆H₅-NH-NH₂0.02

The correlation between the experimental reactivity data from this table and the calculated computational descriptors for each compound would then be analyzed. A statistically significant correlation would validate the QSRR model, demonstrating its ability to predict the reactivity of new, untested hydrazine derivatives based solely on their chemical structure.

Future Directions and Emerging Research Avenues for Cyclopropylmethyl Hydrazine Oxalate

Development of Novel Synthetic Pathways with Enhanced Efficiency

The development of efficient, scalable, and sustainable synthetic routes to cyclopropylmethyl-hydrazine and its oxalate (B1200264) salt is a primary area for future research. Traditional methods for synthesizing hydrazine (B178648) derivatives can be hazardous and may lack efficiency. Modern synthetic organic chemistry offers a toolkit to overcome these challenges.

Future efforts could focus on adapting contemporary synthetic strategies to produce cyclopropylmethyl-hydrazine with higher yields and purity. For instance, modifications of the Kulinkovich reaction or related titanocene-mediated cyclopropanations could provide efficient access to the core cyclopropylmethyl amine, which can then be converted to the hydrazine. researchgate.net Another promising approach involves the direct deoxygenation of corresponding alcohols using reagents like di-tert-butylazodicarboxylate, a method that has been successfully implemented in continuous flow systems for other hydrazine derivatives. rsc.org Research into catalytic methods, potentially using earth-abundant metals, for the direct C-N bond formation to construct the hydrazine linkage would represent a significant advancement. A direct cyclization and functionalization strategy, as demonstrated in the synthesis of 4-chloropyrazoles from hydrazines using trichloroisocyanuric acid (TCCA), could also inspire one-pot procedures for synthesizing more complex derivatives. preprints.org

Synthetic ApproachPotential AdvantagesKey Research Challenge
Catalytic Amination of Cyclopropylmethyl Halides/AlcoholsHigh atom economy, potentially greener reaction conditions.Developing a selective and highly active catalyst system.
Modified Kulinkovich Reaction PathwaysAccess to diverse cyclopropyl (B3062369) precursors. researchgate.netControlling selectivity and scalability of the reaction.
Flow Synthesis AdaptationImproved safety, scalability, and process control. rsc.orgOptimizing reaction parameters (temperature, pressure, residence time) for this specific target.

Exploration of Previously Uncharted Reactivity Modes

The unique combination of a strained cyclopropyl ring and a nucleophilic hydrazine group suggests a rich and largely unexplored reactivity profile for cyclopropylmethyl-hydrazine oxalate. Future research should aim to uncover and harness these novel reaction pathways.

The cyclopropyl group, known for its ability to participate in ring-opening reactions under thermal, photochemical, or catalytic conditions, could lead to the formation of unique four-carbon building blocks. Investigating reactions where the hydrazine moiety directs or participates in the ring-opening would be a particularly fruitful avenue. Furthermore, the reaction of cyclopropylmethyl-hydrazine with 1,3-dipoles like nitrilimines and nitrile oxides could yield novel heterocyclic structures, expanding upon known cycloaddition chemistry of hydrazines. mdpi.com The classic Wolff-Kishner reduction, which proceeds through a hydrazone intermediate, could exhibit unique behavior due to the electronic influence of the adjacent cyclopropyl ring, potentially allowing for milder reaction conditions or alternative reaction outcomes. libretexts.org

Reactivity ModeHypothesized OutcomePotential Application
Catalytic Ring-OpeningFormation of homoallylic or cyclobutane-derived hydrazines.Synthesis of novel scaffolds for medicinal chemistry.
[3+2] Cycloadditions with NitriliminesGeneration of unique spirocyclic or fused triazole derivatives. mdpi.comDevelopment of new ligands or functional molecules.
Intramolecular RearrangementsAccess to nitrogen-containing medium-sized rings.Creation of structurally complex molecular architectures.
Reaction with Reactive Cations (e.g., from N2O4)Formation of novel energetic or reactive intermediates. purdue.eduFundamental studies in reaction mechanisms.

Integration with Flow Chemistry and Automated Synthesis

The integration of modern chemical technologies like flow chemistry and automated synthesis represents a significant frontier for research involving this compound. These technologies can enhance safety, improve reproducibility, and accelerate the discovery of new derivatives and applications.

Flow chemistry is particularly well-suited for handling energetic or potentially unstable reagents like hydrazines. rsc.org Performing reactions in microreactors can mitigate safety concerns associated with exothermic events and allow for precise control over reaction conditions, often leading to cleaner products and higher yields. rsc.org An automated synthesis platform could be employed to rapidly generate a library of derivatives by reacting cyclopropylmethyl-hydrazine with a diverse set of electrophiles or carbonyl compounds. chemrxiv.orgchemrxiv.org Such libraries are invaluable for high-throughput screening in drug discovery and materials science.

Advanced Materials Science Applications (Hypothetical)

While currently speculative, the structural features of cyclopropylmethyl-hydrazine suggest several hypothetical applications in advanced materials science. The hydrazine moiety can act as a ligand for metal centers or as a building block in polymers, while the cyclopropyl group can influence molecular packing and electronic properties.

One potential application lies in the development of novel organic dyes for dye-sensitized solar cells (DSSCs). The cyclopropylmethyl group could serve as a unique insulating or electronically-tuning moiety to optimize the HOMO/LUMO energy levels of the dye, potentially improving cell efficiency. Additionally, hydrazine derivatives can be used to create metal-organic frameworks (MOFs) or coordination polymers. The specific steric and electronic profile of the cyclopropylmethyl group could direct the formation of novel network topologies with tailored porosity and functionality. In another vein, long-chain derivatives of the compound could be investigated as flow improvers or corrosion inhibitors, analogous to other alkyl aliphatic hydrazines. mdpi.com

Hypothetical Application AreaRole of Cyclopropylmethyl-hydrazinePotential Advantage
Organic ElectronicsBuilding block for conjugated molecules or dyes in solar cells. Fine-tuning of electronic properties and molecular packing.
Metal-Organic Frameworks (MOFs)Organic linker or ligand.Creation of novel framework topologies with unique pore environments.
Specialty PolymersMonomer or cross-linking agent.Introduction of unique thermal or mechanical properties.

Bridging Theoretical Predictions with Experimental Verification

The synergy between computational chemistry and experimental work is crucial for unlocking the full potential of this compound. Theoretical studies can provide deep mechanistic insights and predict properties, guiding experimental efforts and saving significant resources.

Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, calculate activation barriers for novel transformations, and predict the outcomes of unexplored reactions. nih.govnih.gov For instance, computational studies could elucidate the precise mechanism of cyclopropyl ring-opening or predict the regioselectivity of cycloaddition reactions. mdpi.com Theoretical calculations are also invaluable for predicting the electronic properties of materials derived from this compound, such as the HOMO-LUMO gap in potential solar cell dyes. A key future direction is the close coupling of these predictions with experimental validation through kinetic studies, detailed spectroscopic analysis, and X-ray crystallography to confirm molecular structures and intermolecular interactions. mdpi.com

Interdisciplinary Research Opportunities in Chemical Biology (Mechanistic Focus Only)

In the realm of chemical biology, this compound can serve as a valuable tool for probing biological mechanisms, distinct from any therapeutic application. Its unique structure can be exploited to understand enzyme function and reactivity.

The cyclopropylmethyl group is a known feature in some mechanism-based enzyme inhibitors. Future research could focus on using this compound as a probe to study the active sites of enzymes like monoamine oxidases or cytochrome P450s. The strained ring could be designed to react covalently within an active site upon enzymatic turnover, allowing for the identification and characterization of key catalytic residues. Molecular docking studies, similar to those used to understand urease inhibition by other hydrazine derivatives, could be employed to predict binding modes and guide the design of such mechanistic probes. mdpi.com The hydrazine moiety itself can react with specific biological carbonyls or be used to form hydrazones, enabling its use in bioconjugation or as a tool for mapping metabolic pathways involving aldehydes and ketones.

Q & A

Q. What are the established synthetic routes for Cyclopropylmethyl-Hydrazine Oxalate, and what are their key reaction conditions?

this compound is typically synthesized through a two-step process:

  • Step 1 : Condensation of cyclopropylmethylamine with hydrazine hydrate under reflux conditions in ethanol to form cyclopropylmethyl-hydrazine .
  • Step 2 : Salt formation by reacting the hydrazine intermediate with oxalic acid in a polar solvent (e.g., water or methanol) under controlled pH to precipitate the oxalate salt . Key parameters include temperature control (reflux at 80–100°C), stoichiometric ratios (1:1 for oxalic acid), and purification via recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

  • Purity and Identity : Use melting point determination (e.g., 169–171°C for analogous hydrazine oxalates ), nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C NMR), and infrared spectroscopy (IR) to verify functional groups (e.g., N–H and C=O stretches) .
  • Quantitative Analysis : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) for trace impurity profiling .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and sensitive to oxidation. Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Use desiccants during storage and avoid exposure to moisture or acidic/basic environments .

Advanced Research Questions

Q. What methodological strategies can resolve contradictions in purity data from different synthetic batches?

  • Batch Comparison : Perform comparative HPLC-MS to identify impurities (e.g., unreacted hydrazine or oxalic acid byproducts) .
  • Optimization : Adjust reaction time, temperature, or solvent polarity to minimize side products. For example, extended reflux in Step 1 may reduce residual cyclopropylmethylamine .
  • Validation : Use standardized reference materials (if available) and cross-validate with independent techniques like elemental analysis .

Q. How can the stability of this compound under varying experimental conditions be systematically evaluated?

Design stability studies with:

  • Temperature Stress Tests : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring degradation via HPLC .
  • pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and analyze decomposition products using LC-MS .
  • Light Exposure : Conduct accelerated photostability tests per ICH guidelines to assess oxidative degradation .

Q. What advanced techniques are suitable for elucidating the crystal structure of this compound?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a methanol/water mixture. SCXRD provides precise bond lengths, angles, and salt conformation .
  • Thermogravimetric Analysis (TGA) : Correlate thermal decomposition patterns (e.g., loss of water or oxalate groups) with structural stability .

Q. How can researchers address challenges in separating this compound from reaction byproducts?

  • Chromatographic Optimization : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve polar impurities .
  • Alternative Purification : Employ column chromatography (silica gel, ethyl acetate/methanol eluent) or countercurrent distribution for large-scale separations .

Methodological Notes for Reproducibility

  • Synthesis : Document reaction parameters (e.g., solvent purity, stirring rate) to ensure reproducibility .
  • Data Reporting : Include raw spectral data (NMR shifts, IR peaks) and statistical analysis (e.g., % yield ± SD) in supplementary materials .
  • Safety : Adopt fume hood protocols for handling hydrazine derivatives due to toxicity risks .

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Reactant of Route 1
Cyclopropylmethyl-hydrazine oxalate
Reactant of Route 2
Cyclopropylmethyl-hydrazine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.